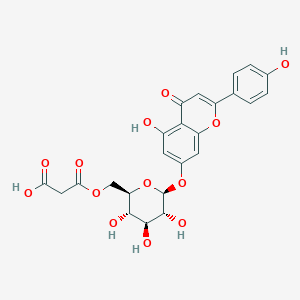

Apigenin 7-O-(6-O-malonylglucoside)

Übersicht

Beschreibung

Apigenin 7-O-malonylglucoside is a flavonoid glycoside found in various plants, including chrysanthemums and parsley . This compound is known for its potential therapeutic applications, particularly due to its antioxidant and anti-inflammatory properties . As a derivative of apigenin, it shares many of the beneficial properties of its parent compound but also exhibits unique characteristics due to the presence of the malonyl group .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Apigenin-7-O-malonylglucosid kann aus Apigenin-7-O-glucosid und Malonyl-CoA unter Verwendung eines Malonyltransferase-Enzyms synthetisiert werden . Diese enzymatische Reaktion bindet die Malonylgruppe an die Glucose-Einheit von Apigenin-7-O-glucosid. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Petersilien-Zellkulturen, die die notwendigen Enzyme für den Malonylierungsprozess bereitstellen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Apigenin-7-O-malonylglucosid beinhaltet die Extraktion und Reinigung aus pflanzlichen Quellen. So kann es beispielsweise aus Chrysanthemen mit Hilfe von ultraschallgestützter Extraktion extrahiert und mit Hilfe der präparativen Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt werden . Die optimierten Extraktionsbedingungen umfassen ein Feststoff/Flüssigkeits-Verhältnis von 1:20, eine Extraktionszeit von 35 Minuten, eine Temperatur von 50 °C und eine Ultraschallleistung von 350 W .

Analyse Chemischer Reaktionen

Reaktionstypen: Apigenin-7-O-malonylglucosid unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Oxidation .

Häufige Reagenzien und Bedingungen:

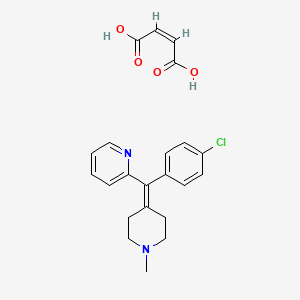

Hydrolyse: Diese Reaktion kann unter sauren Bedingungen stattfinden, bei denen die Malonylgruppe von der Glucose-Einheit abgespalten wird. Die Hydrolyserate hängt vom pH-Wert und der Temperatur ab.

Wichtigste gebildete Produkte:

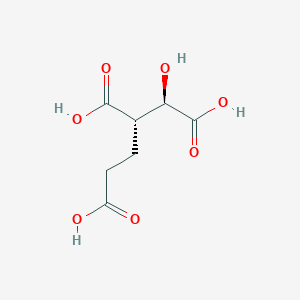

Hydrolyseprodukte: Die Hauptprodukte der Hydrolyse sind Apigenin-7-O-glucosid und Malonsäure.

Wissenschaftliche Forschungsanwendungen

Apigenin-7-O-malonylglucosid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von Apigenin-7-O-malonylglucosid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen:

Antioxidative Aktivität: Die Verbindung fängt freie Radikale ab und reduziert oxidativen Stress, indem sie Wasserstoffatome oder Elektronen spendet.

Entzündungshemmende Aktivität: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und moduliert Signalwege wie NF-κB und MAPK.

Krebshemmende Aktivität: Apigenin-7-O-malonylglucosid induziert Apoptose und Zellzyklusarrest in Krebszellen, indem es Signalwege wie PI3K/Akt und p53 angreift.

Ähnliche Verbindungen:

Apigenin-7-O-glucosid: Diese Verbindung ist der Vorläufer von Apigenin-7-O-malonylglucosid und teilt viele ihrer Eigenschaften, jedoch fehlt ihr die Malonylgruppe.

Malonyliertes Apigenin 7,4’-di-O-glucosid: Ein weiteres malonyliertes Flavonoidglykosid mit ähnlichen antioxidativen Eigenschaften.

Apigenin-7-O-glucuronid: Ein Glucuronid-Derivat von Apigenin mit unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit: Apigenin-7-O-malonylglucosid ist aufgrund der Anwesenheit der Malonylgruppe einzigartig, die seine Löslichkeit und Stabilität im Vergleich zu seinen nicht-malonylierten Gegenstücken erhöht . Diese Modifikation beeinflusst auch seine biologische Aktivität und macht es zu einer wertvollen Verbindung für verschiedene Anwendungen.

Zusammenfassend lässt sich sagen, dass Apigenin-7-O-malonylglucosid eine vielseitige Verbindung mit erheblichem Potenzial in der wissenschaftlichen Forschung und industriellen Anwendungen ist. Seine einzigartige chemische Struktur und seine nützlichen Eigenschaften machen sie zu einem Gegenstand des anhaltenden Interesses in verschiedenen Bereichen.

Wirkmechanismus

The mechanism of action of apigenin 7-O-malonylglucoside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.

Anticancer Activity: Apigenin 7-O-malonylglucoside induces apoptosis and cell cycle arrest in cancer cells by targeting pathways like PI3K/Akt and p53.

Vergleich Mit ähnlichen Verbindungen

Apigenin 7-O-glucoside: This compound is the precursor of apigenin 7-O-malonylglucoside and shares many of its properties but lacks the malonyl group.

Malonylated Apigenin 7,4’-di-O-glucoside: Another malonylated flavonoid glycoside with similar antioxidant properties.

Apigenin 7-O-glucuronide: A glucuronide derivative of apigenin with distinct pharmacokinetic properties.

Uniqueness: Apigenin 7-O-malonylglucoside is unique due to the presence of the malonyl group, which enhances its solubility and stability compared to its non-malonylated counterparts . This modification also influences its biological activity, making it a valuable compound for various applications.

Eigenschaften

IUPAC Name |

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)15-7-14(27)20-13(26)5-12(6-16(20)36-15)35-24-23(33)22(32)21(31)17(37-24)9-34-19(30)8-18(28)29/h1-7,17,21-26,31-33H,8-9H2,(H,28,29)/t17-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWAQRJFONLTSI-ASDZUOGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86546-87-4 | |

| Record name | Apigenin 7-O-(6-O-malonylglucoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086546874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APIGENIN 7-O-(6-O-MALONYLGLUCOSIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOF5Z3UWMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

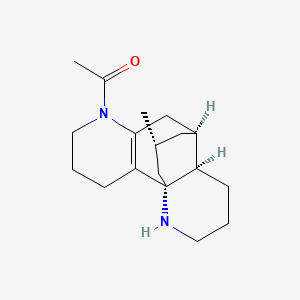

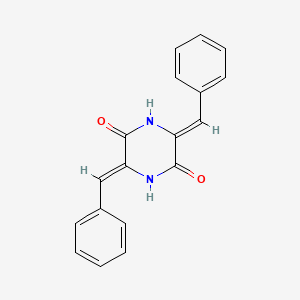

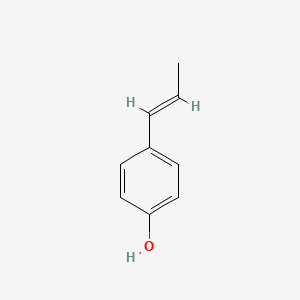

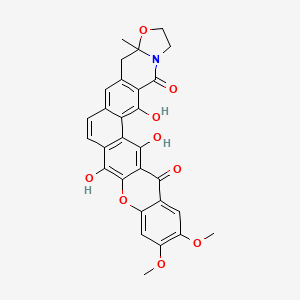

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-2-(1-thiophen-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1235098.png)

![5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1235103.png)

![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235105.png)